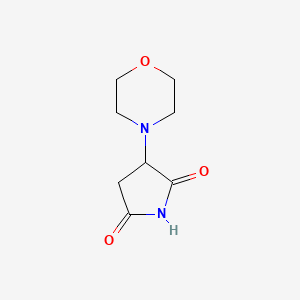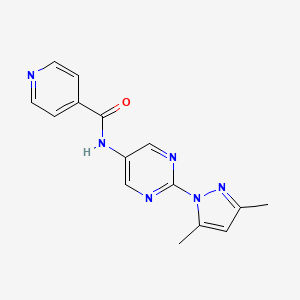
2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole is a heterocyclic organic compound with a unique structure and properties. It is a five-membered ring containing two nitrogen atoms, a bromine atom, and two fluorine atoms. This compound has been studied extensively in recent years due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Chemoselective Preparation of Thiazoles : A study by Colella et al. (2018) details a synthetic protocol for preparing thiazoles useful in drug discovery programs, introducing a bromodifluoromethyl group at the C4 of the thiazole, which is amenable to further transformations such as Br/F exchange, useful in radiopharmaceutics (Colella et al., 2018).
- Controllable Arylation for Optoelectronic Materials : Zhang et al. (2013) explored arylation in positions of 2,1,3-benzothiadiazole derivatives, showing moderate to high yields of diarylated products, applicable in various organic photonic and electronic materials (Zhang et al., 2013).
Pharmacological Activity
- Anticancer Activity : Noolvi et al. (2011) prepared a series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives showing significant antitumor activity, particularly against leukemic cancer cell lines (Noolvi et al., 2011).
- Antimicrobial Studies : Lamani et al. (2009) synthesized novel methylene bridged imidazo[2,1-b][1,3,4]thiadiazole derivatives, showing good antibacterial and antifungal activity (Lamani et al., 2009).
Corrosion Inhibition
- Molecular Dynamics and Quantum Chemical Studies : Kaya et al. (2016) performed studies to predict the corrosion inhibition performances of thiadiazole derivatives on iron, showing good agreement with experimental results, indicating their potential as corrosion inhibitors (Kaya et al., 2016).
Material Science Applications
- Organic Semiconductors : Chen et al. (2016) discussed the use of benzo[d][1,2,3]thiadiazole derivatives in high-performance optoelectronic semiconductors, highlighting their potential in transistors and solar cells (Chen et al., 2016).
Propiedades
IUPAC Name |
2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF2N2S/c4-3-8-7-2(9-3)1(5)6/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUADXWTZXHNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole | |
CAS RN |
1340313-49-6 |
Source


|
| Record name | 2-bromo-5-(difluoromethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2964050.png)





![1-(1-Methyl-5,7-dihydro-4H-pyrrolo[2,3-c]pyridin-6-yl)prop-2-en-1-one](/img/structure/B2964058.png)

![8-(4-fluorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2964063.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2964069.png)
![N-(5-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2964071.png)
